Pralsetinib
Vue d'ensemble
Description
Pralsetinib is a selective Rearranged during Transfection (RET) inhibitor . It is used to treat metastatic (cancer that has already spread) non-small cell lung cancer (NSCLC) and in patients whose tumors have RET fusion-positive genes .
Synthesis Analysis
Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .Molecular Structure Analysis
The structures of RET–pralsetinib as determined by X-ray crystallography revealed that pralsetinib binds RET in a unique way compared with the binding modes of other Tyrosine Kinase Inhibitors (TKIs) .Chemical Reactions Analysis
Pralsetinib is synthesized using bromopyridine as a raw material by chemical reaction . The specific synthesis steps involve boronate under Suzuki conditions to generate acetonide, which is converted to ketone upon acidification .Applications De Recherche Scientifique
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Pralsetinib has been granted accelerated approval for metastatic RET fusion-positive NSCLC in the USA. It is also under regulatory review for RET fusion-positive thyroid cancer and RET mutation-positive medullary thyroid carcinoma (MTC) in the USA and for RET fusion-positive NSCLC in the EU (Markham, 2020).
Pharmacokinetics Influenced by Efflux Transporters and Drug-metabolizing Enzymes
Research has shown that the efflux transporters ABCB1 and ABCG2, but not the drug-metabolizing enzyme CYP3A4, significantly affect the oral availability and brain accumulation of pralsetinib. These findings are essential for understanding its distribution and efficacy in the body (Wang et al., 2021).
Clinical Validation in Treating Thyroid Cancer
Pralsetinib is a new generation oral treatment for patients with RET-mutated thyroid cancer. It has shown higher potency and less toxicity compared to previously approved Multi-Kinase Inhibitors (MKI), likely due to lower inhibition of other tyrosine kinases, especially VEGFR (Locantore et al., 2021).
Efficacy in Various Solid Tumors
Pralsetinib has demonstrated efficacy across multiple advanced solid tumor types, regardless of the RET fusion genotype. This includes patients with RET-mutant medullary thyroid cancer and RET fusion-positive thyroid cancers, showing its broad application beyond NSCLC (Subbiah et al., 2021).
Potential in Treating Brain Metastases
Pralsetinib has shown effectiveness in treating brain metastases in RET fusion-positive NSCLC and thyroid cancer patients, indicating its potential in crossing the blood-brain barrier and targeting metastatic brain tumors (Fu et al., 2021).
FDA Approval for Lung and Thyroid Cancers with RET Gene Mutations or Fusions
The FDA approved pralsetinib for adult patients with metastatic RET fusion-positive NSCLC, and for adult and pediatric patients with advanced or metastatic RET-mutant medullary thyroid cancer or RET fusion-positive thyroid cancer who require systemic therapy (Kim et al., 2021).
Neoadjuvant Therapy for NSCLC with RET Rearrangement
Pralsetinib has been used successfully as neoadjuvant therapy for NSCLC patients with RET rearrangement, demonstrating its potential in pre-surgical treatment scenarios (Zhou et al., 2022).
Comparative Efficacy with Other RET Inhibitors
The L730V/I RET roof mutations were found to display different activities toward pralsetinib and selpercatinib, another RET-selective protein tyrosine kinase inhibitor. This highlights the importance of understanding specific drug responses based on molecular characteristics of the cancer (Shen et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLBJPZSROAGMF-SIYOEGHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901336540 | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pralsetinib | |
CAS RN |
2097132-94-8 | |
Record name | Pralsetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pralsetinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRALSETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.